molecular formula C8H13NO2 B13801946 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 825-26-3

2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B13801946
CAS No.: 825-26-3
M. Wt: 155.19 g/mol
InChI Key: TYRJUPPIZRFNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The structure consists of a bicyclic system with a nitrogen atom, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the cyclization of an acyclic precursor that contains the necessary stereochemical information. One common method involves the reaction of butanedione with methylamine and acetonedicarboxylic acid under basic conditions to form the bicyclic structure . Enantioselective methods have also been developed to ensure the correct stereochemistry of the final product .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tropane: Another member of the tropane alkaloid family with a similar bicyclic structure.

    Cocaine: A well-known tropane alkaloid with significant biological activity.

    Scopolamine: Used in medicine for its anticholinergic properties.

Uniqueness

2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

825-26-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13NO2/c1-9-5-2-3-6(9)8(11)7(10)4-5/h5-6,8,11H,2-4H2,1H3

InChI Key

TYRJUPPIZRFNPU-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1C(C(=O)C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.